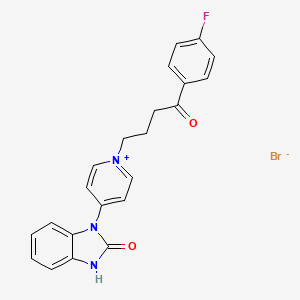

1,2,3,6-Tetra-dehydro Droperidol

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H19BrFN3O2 |

|---|---|

Molecular Weight |

456.3 g/mol |

IUPAC Name |

3-[1-[4-(4-fluorophenyl)-4-oxobutyl]pyridin-1-ium-4-yl]-1H-benzimidazol-2-one;bromide |

InChI |

InChI=1S/C22H18FN3O2.BrH/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28;/h1-2,4-5,7-12,14-15H,3,6,13H2;1H |

InChI Key |

OHQXHFLUDOFANL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2C3=CC=[N+](C=C3)CCCC(=O)C4=CC=C(C=C4)F.[Br-] |

Origin of Product |

United States |

Significance of Impurity Profiling in Pharmaceutical Science

Impurity profiling is a critical component of pharmaceutical development and manufacturing. researchgate.netglobalpharmatek.com It involves the identification, quantification, and characterization of impurities present in a drug substance. This process is essential for several reasons:

Ensuring Safety and Efficacy: Unwanted chemicals in pharmaceuticals can alter the drug's effectiveness and toxicity. ijpsjournal.com Identifying and controlling these impurities is vital for patient safety. longdom.org

Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines regarding acceptable levels of impurities in pharmaceutical products. ijpsjournal.comlongdom.org Comprehensive impurity profiling is a prerequisite for drug approval. globalpharmatek.com

Quality Control: Impurity profiles serve as a fingerprint for the manufacturing process, helping to ensure batch-to-batch consistency and identify any deviations. globalpharmatek.com

Stability Assessment: The presence of certain impurities can accelerate the degradation of the API, affecting the drug's shelf life and stability. globalpharmatek.comlongdom.org Impurity profiling helps in understanding degradation pathways and establishing appropriate storage conditions. globalpharmatek.com

Research Objectives and Scope for Investigating 1,2,3,6 Tetra Dehydro Droperidol

Degradation Pathways of Droperidol Leading to this compound

The transformation of droperidol into this compound is a key process observed under specific stress conditions, particularly those involving oxidation. Understanding the stability of droperidol is crucial to comprehending the formation of its degradants.

The stability of droperidol has been evaluated under acidic, basic, and oxidative environments to identify the conditions that promote its degradation and to characterize the resulting products.

Droperidol demonstrates considerable stability in acidic environments. researchgate.net Studies have shown that when subjected to acidic hydrolysis, droperidol remains largely intact. researchgate.net For instance, in one study, droperidol was found to be stable in an acidic medium. researchgate.net Another investigation involving droperidol diluted in 0.9% sodium chloride injection, resulting in a pH range of 2.87 to 3.29, showed the solution remained stable for 180 days under controlled ambient conditions. nih.gov In acidic solutions, droperidol has been reported to decompose into 4′-fluoro-4-(4-oxopiperidino)butyrophenone and 2-benzimidazolinone. researchgate.net

In contrast to its stability in acidic media, droperidol is susceptible to degradation under basic conditions. researchgate.net Studies have confirmed that droperidol degrades in the presence of sodium hydroxide. researchgate.netnih.gov This degradation leads to the formation of several products, which have been identified through chromatographic methods. nih.gov

Oxidative stress is a significant factor in the degradation of droperidol, leading to the formation of multiple degradation products (DPs), including this compound. nih.govmdpi.com Forced degradation studies using hydrogen peroxide have been instrumental in identifying these oxidative degradants. nih.gov In one such study, two primary degradation products, designated DP-1 and DP-2, were identified. The molecular ion for DP-1 was found to be m/z 376.28, while DP-2 had a molecular ion of m/z 396.34, compared to the m/z of 380.31 for the parent droperidol molecule. mdpi.com

Table 1: Identified Degradation Products of Droperidol under Oxidative Stress

| Designation | Molecular Ion (m/z) | Parent Compound (Droperidol) m/z |

| DP-1 | 376.28 | 380.31 |

| DP-2 | 396.34 | 380.31 |

The autoxidation of pharmaceuticals like droperidol is a primary route of degradation that can compromise the chemical stability of drug products. mdpi.com This process typically involves the reaction of molecular oxygen with organic free radicals. mdpi.com These radicals can be generated by initiators such as trace amounts of transition metals or impurities in excipients. mdpi.com Once initiated, the reaction proceeds through a self-catalyzing sequence of hydrogen atom abstraction from the drug molecule. mdpi.com

To accelerate the study of autoxidation in a laboratory setting, free-radical initiators are often employed. mdpi.com

2,2′-Azobisisobutyronitrile (AIBN): AIBN is a common free-radical initiator used to induce autoxidation. mdpi.comnih.gov When heated, AIBN decomposes to produce carbon-centered cyano-isopropyl free radicals, which can then trigger the oxidation of neighboring drug molecules. mdpi.comnih.gov Studies have utilized AIBN in both solution and solid-state mixtures with droperidol to investigate its oxidative degradation. mdpi.comnih.gov However, challenges exist with using AIBN in the solid state at elevated temperatures due to its thermal decomposition. nih.gov

Milled Polyvinylpyrrolidone (PVP): Milled povidone (PVP) has been identified as another effective stressor for inducing autoxidation. mdpi.comnih.gov The milling process increases the formation of radicals within the PVP, which can then catalyze the degradation of droperidol. mdpi.com Specifically, pre-milled PVP K-60 has been shown to yield significant degradation of droperidol when mixed and exposed to elevated oxygen and temperature conditions. nih.gov This method offers an advantage over AIBN as it avoids the thermal decomposition of the initiator itself. nih.gov In one experiment, a mixture of pre-milled PVP K-60 and droperidol exposed to 100 °C and 700 kPa of oxygen for 48 hours resulted in a 5.29% degradation of droperidol. nih.gov

Stability Profile of Droperidol under Various Stress Conditions

Photolytic Degradation Processes

Droperidol has been shown to be susceptible to degradation upon exposure to light, a characteristic that can lead to the formation of various impurities. Studies have indicated that droperidol is particularly sensitive to UV-C radiation nih.gov. The molecule's gradual discoloration under light further suggests its photochemical instability. While the broader class of butyrophenones, to which droperidol belongs, undergoes photodegradation through mechanisms like intramolecular and intermolecular hydrogen atom transfer, the specific pathway leading to this compound is a key area of investigation sciepub.comsciepub.com.

Forced degradation studies, a common practice in the pharmaceutical industry to understand a drug's stability, often involve exposing the drug substance to stress conditions such as light, heat, humidity, and oxidizing agents to identify potential degradation products youtube.comyoutube.com. The identification of this compound in such studies underscores the role of photolysis in its formation.

Proposed Degradation Routes and Intermediates specific to this compound

While detailed mechanistic studies specifically elucidating the transformation of droperidol to this compound are not extensively published, the structure of the impurity suggests a dehydrogenation reaction occurring at the tetrahydropyridine (B1245486) ring of the droperidol molecule. This process involves the loss of two hydrogen atoms, resulting in the formation of a double bond and the aromatization of the ring to a pyridinium (B92312) moiety.

This transformation is likely initiated by the absorption of light energy by the droperidol molecule, leading to an excited state. This excited molecule can then undergo a series of reactions, potentially involving radical intermediates, to form the more stable, conjugated system of this compound. The specific intermediates in this pathway are yet to be fully characterized in publicly available literature.

Formation of this compound as a Process-Related Impurity

Beyond degradation, this compound is also recognized as a process-related impurity, meaning it can be formed during the synthesis of droperidol itself or during its subsequent storage.

Byproducts and Side Reactions during Droperidol Synthesis

The synthesis of droperidol involves multiple chemical steps, and like any complex organic synthesis, there is a potential for side reactions to occur, leading to the formation of impurities. The presence of this compound as a known impurity, available as a reference standard from various pharmaceutical chemical suppliers, points to its potential origin during the manufacturing process drugfuture.com.

The exact side reaction leading to this impurity during synthesis is not well-documented in open literature. However, it could potentially arise from over-oxidation or dehydrogenation of the tetrahydropyridine ring of droperidol or a precursor molecule under the reaction conditions employed. The choice of reagents, catalysts, and reaction conditions can significantly influence the impurity profile of the final active pharmaceutical ingredient (API).

Impurity Generation during Manufacturing and Storage Processes

The generation of this compound is not limited to the initial synthesis. It can also form during the manufacturing of the final drug product and throughout its shelf life. As established, exposure to light is a critical factor. Therefore, inadequate protection from light during formulation, packaging, and storage can lead to an increase in the levels of this impurity over time.

A stability study on droperidol injection diluted with sodium chloride solution demonstrated that the solution remained stable for 180 days when protected from light, highlighting the importance of proper storage conditions to minimize degradation wordpress.com. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set strict limits on the levels of impurities in pharmaceutical products to ensure their safety and efficacy drugfuture.comwordpress.com. The presence of this compound is monitored as part of the quality control of droperidol.

Chromatographic Techniques for Separation and Quantitative Determination

Chromatographic techniques are the cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. For this compound, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the principal methods utilized.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Impurity Profiling

HPLC is a widely adopted technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of specific and validated HPLC methods is crucial for its accurate impurity profiling in Droperidol drug substances and products.

The development of stability-indicating analytical methods is a regulatory requirement to demonstrate that the analytical procedure can accurately measure the drug substance in the presence of its degradation products, including this compound. clearsynth.com Such methods are essential for monitoring the stability of drug formulations and ensuring that any degradation does not lead to the formation of harmful impurities at unacceptable levels.

A stability-indicating HPLC method for Droperidol and its impurities would involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.govresearchgate.net A study on the degradation of Droperidol identified several degradation products under various stress conditions, highlighting the importance of a method that can resolve these from the parent drug. nih.gov For instance, a specific HPLC method was developed to determine Droperidol in the presence of its degradation products using an amide functionalized bonded phase column. nih.govresearchgate.net This method was capable of resolving eight degradation compounds from the parent drug. nih.govresearchgate.net

The successful separation of this compound from Droperidol and other related impurities is highly dependent on the optimization of chromatographic parameters.

Stationary Phase Chemistry: The choice of the stationary phase is critical. Reversed-phase columns, such as C18 and C8, are commonly used for the analysis of butyrophenones like Droperidol and its impurities. cymitquimica.com However, for achieving specific separations, other stationary phases may be more effective. For example, a study on the LC determination of Droperidol and its degradation products utilized an amide functionalized bonded phase column (LC-ABZ(+) Plus) to achieve the desired resolution. nih.govresearchgate.net Another method for the simultaneous determination of Droperidol and Fentanyl citrate (B86180) employed an Agilent C18 column.

Mobile Phase Composition: The mobile phase composition, including the type of organic modifier, buffer, and pH, plays a significant role in the retention and selectivity of the separation. A mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical for reversed-phase chromatography. For the analysis of Droperidol and its impurities, various mobile phase compositions have been reported. One method used a mobile phase of methanol and 0.05 M monosodium phosphate (B84403) buffer (pH 4.5) in a 40:60 (v/v) ratio. nih.govresearchgate.net Another employed a mixture of phosphate buffer (pH 4.0) and acetonitrile in a 30:70 (v/v) ratio. The pH of the mobile phase can significantly affect the separation, especially for ionizable compounds.

| Parameter | HPLC Method 1 | HPLC Method 2 |

| Stationary Phase | Amide functionalized bonded phase (LC-ABZ(+) Plus) | Agilent C18, 5µm |

| Mobile Phase | Methanol: 0.05 M Monosodium Phosphate (pH 4.5) (40:60, v/v) | Phosphate buffer (pH 4.0): Acetonitrile (30:70, v/v) |

| Flow Rate | Not Specified | 1 ml/min |

| Detection | Not Specified | UV at 254 nm |

Ultraviolet/Visible (UV/VIS) detection is a common and robust method for the quantitative analysis of chromophoric compounds like this compound. The selection of an appropriate wavelength is crucial for achieving the desired sensitivity and selectivity. The detection wavelength is typically chosen at the absorbance maximum of the analyte. For the analysis of Droperidol and its related compounds, UV detection has been successfully employed at various wavelengths, including 254 nm. The method must be validated for linearity, accuracy, precision, and sensitivity to ensure reliable quantitative results.

Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, leading to significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. These advantages are particularly beneficial for the analysis of complex impurity profiles.

A study on the in vitro phase I metabolites of Droperidol employed UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) to identify five new metabolites. axios-research.com While this study focused on metabolites, the high-resolution capabilities of UPLC are directly applicable to the separation of closely related impurities like this compound from the main drug peak. Another study utilized UPLC and mass spectrometry to analyze the degradation products of Droperidol under solid-state autoxidation conditions, demonstrating the power of this technique in identifying and characterizing degradants. mdpi.com The use of UPLC can significantly reduce run times, allowing for higher throughput in quality control laboratories.

| Parameter | UPLC-MS Method |

| Technique | UPLC coupled with Mass Spectrometry (MS) |

| Application | Analysis of Droperidol degradation products from solid-state autoxidation |

| Key Advantage | High resolution and sensitivity for complex sample analysis |

Gas Chromatography (GC) for Volatile Degradants (if applicable)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. openaccessjournals.com While this compound itself is not typically analyzed by GC due to its low volatility, GC can be a valuable tool for the identification and quantification of volatile degradants that may form during the synthesis or storage of Droperidol.

Spectroscopic Techniques for Structural Elucidation and Confirmation

The definitive identification and structural confirmation of complex organic molecules such as this compound rely on a suite of advanced spectroscopic techniques. These methods provide detailed information regarding the molecule's mass, elemental composition, fragmentation patterns, and the precise arrangement and connectivity of its atoms. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this analytical approach.

Mass Spectrometry (MS) Applications for Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound. Through fragmentation analysis, it also offers deep insights into the molecular structure.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass.

For this compound (C₂₂H₁₉FN₃O₂⁺), HRMS provides an exact mass measurement that serves as a primary confirmation of its identity. The high-resolution capability, often coupled with electrospray ionization (ESI), can confirm the presence of the compound with a mass accuracy of less than 5 ppm, providing strong evidence for its elemental composition. thno.org

Table 1: Representative HRMS Data for this compound Cation

| Parameter | Value |

|---|---|

| Elemental Formula | C₂₂H₁₉FN₃O₂⁺ |

| Theoretical m/z | 376.1456 |

| Hypothetical Experimental m/z | 376.1452 |

This interactive table illustrates how a hypothetical experimental value would compare to the theoretical mass, resulting in a very low parts-per-million (ppm) error, which confirms the elemental formula.

Tandem Mass Spectrometry (MS/MS) is a crucial technique for structural elucidation that involves multiple stages of mass analysis. In a typical MS/MS experiment, the intact molecular ion (the precursor ion) of this compound is selected and then subjected to fragmentation, often through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed, providing a fragmentation pattern that is essentially a fingerprint of the molecule's structure.

By analyzing the mass differences between the precursor and product ions, the specific structural motifs and cleavage points within the molecule can be identified. For this compound, key fragmentations would be expected at the bonds of the butanone linker chain and the connections to the pyridinium and benzimidazolone ring systems.

The consistent and reproducible fragmentation patterns obtained from MS/MS analysis under standardized conditions can be used to generate a spectral library. mdpi.com This library, containing the precursor m/z, product ion m/z values, and their relative intensities, serves as a reference for rapidly and confidently identifying the compound in complex mixtures in future analyses. nih.gov

Table 2: Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|

| 376.15 | 243.11 | [C₁₅H₁₂N₃O]⁺ (Loss of fluorophenyl-ethanone) |

| 376.15 | 223.09 | [C₁₃H₁₂N₃O]⁺ (Benzimidazolone-pyridinium moiety) |

| 376.15 | 123.04 | [C₇H₄FO]⁺ (Fluorobenzoyl cation) |

This interactive table details the expected major fragment ions from the MS/MS analysis of this compound, linking them to specific parts of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides information on mass and formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for definitively determining the three-dimensional structure of an organic molecule in solution. emerypharma.com It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms.

One-dimensional (1D) NMR experiments are the foundation of structural assignment.

¹H NMR: A ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would appear for the aromatic protons on the fluorophenyl and benzimidazolone rings, the olefinic and aliphatic protons on the tetrahydropyridinium ring, and the methylene (B1212753) protons of the butyl linker. chemrxiv.org

¹³C NMR: A ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. researchgate.net The chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic), providing a complete carbon skeleton map. Key signals would include the ketone carbonyl, carbons of the three distinct ring systems, and the aliphatic chain carbons.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique. nih.gov A single signal in the ¹⁹F spectrum would confirm the presence of the single fluorine atom on the phenyl ring. nih.gov The chemical shift and coupling patterns to adjacent aromatic protons would definitively establish its position.

Table 3: Predicted ¹H and ¹³C Chemical Shift Ranges for this compound

| Functional Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Benzimidazolone Aromatic | 7.0 - 7.8 | 110 - 145 |

| Fluorophenyl Aromatic | 7.2 - 8.1 | 115 - 168 |

| Pyridinium Ring | 4.0 - 8.5 | 45 - 150 |

| Butyl Chain | 2.0 - 4.5 | 20 - 55 |

| Ketone Carbonyl | - | ~196 |

This interactive table summarizes the expected chemical shift regions for the primary functional groups within the molecule, guiding the interpretation of 1D NMR spectra.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov It is used to trace the proton connectivity within individual spin systems, such as the protons along the butyl chain or within the tetrahydropyridinium ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. nih.gov It provides an unambiguous link between the ¹H and ¹³C assignments for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two to three bonds. emerypharma.com HMBC is critical for connecting the different structural fragments of the molecule, for example, by showing a correlation from the methylene protons of the butyl chain to the ketone carbonyl carbon and to the carbons of the pyridinium ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond connectivity, NOESY reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. harvard.edu This is vital for determining the three-dimensional conformation and stereochemistry of the molecule.

Table 4: Application of 2D NMR Techniques for Structural Elucidation

| 2D NMR Experiment | Type of Correlation | Utility for this compound |

|---|---|---|

| COSY | ¹H - ¹H (through-bond) | Establishes proton connectivity in the butyl chain and tetrahydropyridinium ring. |

| HSQC | ¹H - ¹³C (one-bond) | Assigns each protonated carbon by linking it to its attached proton. |

| HMBC | ¹H - ¹³C (multiple-bond) | Connects the fluorophenyl, butyl, pyridinium, and benzimidazolone fragments. |

| NOESY | ¹H - ¹H (through-space) | Determines the 3D molecular conformation and spatial arrangement of the rings. |

This interactive table outlines how different 2D NMR experiments work together to build a complete and unambiguous picture of the molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule, providing a unique "fingerprint" for a compound. While specific IR and Raman spectra for this compound are not extensively available in public literature, the analysis would focus on the characteristic vibrational modes of its constituent functional groups.

Expected Vibrational Frequencies:

C=O (Ketone): A strong absorption band is expected in the region of 1680-1660 cm⁻¹ in the IR spectrum, characteristic of an aryl ketone.

C=C (Aromatic and Alkene): Multiple bands would appear in the 1600-1400 cm⁻¹ region, corresponding to the stretching vibrations of the aromatic rings (fluorophenyl and benzimidazolone) and the tetrahydropyridine ring.

C-N Stretching: Vibrations associated with the C-N bonds in the benzimidazolone and tetrahydropyridine rings would be observed.

C-F Stretching: A strong band, typically in the 1250-1000 cm⁻¹ region, would indicate the presence of the C-F bond in the fluorophenyl group.

N-H Stretching and Bending: The benzimidazolinone moiety contains an N-H group which would exhibit a stretching vibration in the 3500-3300 cm⁻¹ region and bending vibrations at lower frequencies.

Raman spectroscopy would complement the IR data, particularly for the non-polar C=C bonds of the aromatic systems. A comparative analysis of the spectra of Droperidol and this compound would highlight the appearance of new bands or shifts in existing bands due to the introduction of the double bond in the tetrahydropyridine ring. Density functional theory (DFT) calculations can be employed to predict and assign the vibrational modes of the molecule, aiding in the detailed interpretation of the experimental spectra. nih.gov

UV-Visible Spectroscopy for Chromophore Characterization and Quantitative Purity Assessment

UV-Visible spectroscopy is a valuable tool for characterizing the chromophoric systems within a molecule and for quantitative analysis. The chromophores in this compound are the fluorobenzoyl group and the benzimidazolinone moiety.

The UV spectrum of Droperidol in methanol typically shows absorption maxima around 245 nm and 280 nm. The introduction of the double bond in the tetrahydropyridine ring of this compound is expected to cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima and/or a change in the molar absorptivity. These spectral differences can be exploited for quantitative analysis.

A validated high-performance liquid chromatography (HPLC) method with a UV detector is the standard approach for the quantitative assessment of Droperidol and its impurities. nih.gov By establishing a calibration curve with a reference standard of this compound, its concentration in a sample can be accurately determined. The method would involve separating the impurity from the active pharmaceutical ingredient (API) and other degradation products on a suitable column, followed by detection at a specific wavelength where the impurity has significant absorbance. nih.govresearchgate.net The detection wavelength is often set at a maximum absorption wavelength to ensure high sensitivity.

Solid-State Characterization Techniques Relevant to Impurity Formation

The formation of impurities such as this compound can be influenced by the solid-state properties of the drug substance. Therefore, solid-state characterization is essential in pharmaceutical development.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis of Droperidol and Impurities

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. americanpharmaceuticalreview.com Each crystalline form of a compound produces a unique diffraction pattern, which serves as a fingerprint for that specific polymorph or crystalline phase. americanpharmaceuticalreview.compmda.go.jp

In the context of Droperidol, PXRD is used to:

Identify and characterize the crystalline form of the API. Different polymorphs of a drug can have different physical properties, including stability, which can impact impurity formation. rigaku.com

Detect the presence of crystalline impurities. If an impurity like this compound exists in a crystalline form within the Droperidol drug substance, its characteristic diffraction peaks may be detectable in the PXRD pattern of the mixture. nih.gov

Quantify the amount of a crystalline impurity. With appropriate calibration, PXRD can be used for the quantitative analysis of different crystalline phases in a mixture. mdpi.com

Monitor solid-state transformations. PXRD can be used to study changes in the crystalline form of Droperidol under various stress conditions (e.g., heat, humidity), which might lead to the formation of degradation products.

The PXRD pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of a specific crystal lattice.

| Application of PXRD | Information Gained |

| Polymorph Screening | Identifies different crystalline forms of Droperidol. |

| Impurity Detection | Reveals the presence of crystalline impurities. nih.gov |

| Quantitative Analysis | Determines the amount of a specific crystalline phase. mdpi.com |

| Stability Studies | Monitors changes in the crystal structure over time. |

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that provide valuable information about the thermal stability and degradation of pharmaceutical compounds. improvedpharma.comnih.gov

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. rroij.com It is used to determine:

Melting point and enthalpy of fusion: These are characteristic properties of a crystalline substance. A sharp melting endotherm is indicative of a pure crystalline compound. The melting point of Droperidol has been observed at approximately 421 K (148°C). researchgate.net

Polymorphic transitions: DSC can detect transitions from one crystalline form to another, which appear as endothermic or exothermic events. tainstruments.com

Glass transition temperature: For amorphous materials, DSC can determine the glass transition temperature (Tg).

Thermal stability: The onset of decomposition can often be observed as an exothermic event at higher temperatures. nih.govresearchgate.net

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. improvedpharma.com It is used to determine:

Loss of volatiles: TGA can quantify the amount of water or residual solvents present in a sample, which appears as a weight loss at temperatures below the decomposition point. improvedpharma.com

Decomposition temperature: The temperature at which the drug begins to degrade can be identified by a significant weight loss.

By combining DSC and TGA, a comprehensive understanding of the thermal behavior of Droperidol and its potential for degradation to form impurities like this compound can be obtained. For instance, a weight loss in the TGA curve corresponding to a specific thermal event in the DSC curve can help in identifying the nature of the process (e.g., desolvation followed by melting or decomposition).

| Technique | Measurement | Information Obtained |

| DSC | Heat flow | Melting point, polymorphic transitions, thermal stability. rroij.comnih.gov |

| TGA | Mass change | Loss of volatiles, decomposition temperature, thermal stability. improvedpharma.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for elucidating the electronic properties and predicting the reactivity of molecules. cuny.edusubstack.comsemanticscholar.org These methods can be applied to understand the intrinsic stability of this compound and the mechanisms by which it is formed.

Density Functional Theory (DFT) for Predicting Degradation Pathways and Identifying Reactive Sites

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comrsc.org In the context of pharmaceutical impurities, DFT can be employed to map potential degradation pathways and pinpoint the most reactive sites on a molecule. For this compound, a DFT analysis would focus on its unique structural features: the positively charged pyridinium ring, the benzimidazolone group, and the fluorophenyl ketone moiety.

Detailed research findings from DFT studies on similar heterocyclic systems, such as pyridine (B92270) derivatives, show that the method is effective in identifying sites susceptible to oxidation or nucleophilic attack. nih.govtandfonline.com The degradation of pyridine, for instance, has been shown to proceed via hydroxylated intermediates. nih.govtandfonline.com For this compound, DFT calculations could model its interaction with potential reactants like water or oxygen. By calculating the electron density distribution and molecular electrostatic potential (MEP) map, researchers can visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The positively charged pyridinium ring, for example, is an obvious site for nucleophilic attack, which could be a key step in its further degradation. Similarly, DFT can help elucidate the mechanism of its formation from Droperidol, likely through an oxidative process involving the tetrahydropyridine ring. nih.gov

Table 1: Potential Applications of DFT in Analyzing this compound

| DFT Calculation Type | Application to this compound | Insights Gained |

| Geometry Optimization | Determination of the most stable three-dimensional structure of the molecule. | Provides accurate bond lengths, bond angles, and dihedral angles for further calculations. |

| Molecular Electrostatic Potential (MEP) | Mapping of the electrostatic potential onto the electron density surface. | Identifies electron-rich (red/yellow) and electron-poor (blue) regions, predicting sites for nucleophilic and electrophilic attack. |

| Reaction Pathway Modeling | Simulating the energetic profile of potential degradation reactions (e.g., hydrolysis, oxidation) by locating transition states and calculating activation energies. | Predicts the most likely degradation pathways and the relative stability of intermediates and products. mdpi.com |

Calculation of Bond Dissociation Energies (BDEs) and Frontier Molecular Orbitals (FMOs) to Assess Oxidative Susceptibility

To quantitatively assess the stability of a molecule, the calculation of Bond Dissociation Energies (BDEs) and the analysis of Frontier Molecular Orbitals (FMOs) are invaluable.

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. mdpi.com By calculating the BDE for various bonds within the this compound structure, the weakest chemical bonds can be identified. These bonds are the most likely to break under stress conditions (e.g., heat or light), initiating degradation. A computational study would likely focus on the C-N bonds of the pyridinium ring, the C-C bonds of the butyl chain connecting the two ring systems, and the C-H bonds adjacent to activating groups, as these are often points of initial degradation.

Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. mdpi.com

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a greater propensity for oxidation.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy suggests a higher susceptibility to reduction or nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be easily excited.

For this compound, FMO analysis would reveal its susceptibility to oxidative processes. Computational studies on related 1,4-dihydropyridine (B1200194) derivatives have successfully used such analyses to correlate molecular structure with oxidation potentials. mdpi.comresearchgate.net

Table 2: Key Molecular Properties for Assessing Stability of this compound

| Property | Definition | Significance for Stability Assessment |

| BDE (Bond Dissociation Energy) | Energy required to break a bond homolytically. | Lower BDE values indicate weaker bonds that are more susceptible to cleavage, highlighting potential initiation sites for degradation. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy correlates with a greater ease of electron donation, indicating higher susceptibility to oxidation. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy suggests a greater ease of electron acceptance, indicating susceptibility to reduction. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanics provides a static picture of electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations are instrumental in drug discovery and development for understanding complex processes like ligand-receptor binding and the stability of pharmaceutical formulations. mdpi.comdovepress.com

Simulation of Degradation Processes at the Molecular Level

MD simulations can model the physical motions of atoms and molecules, allowing researchers to observe the conformational changes and interactions that precede a chemical reaction. mdpi.com Although classical MD does not typically model bond breaking, it can be used to study the environmental factors that lead to degradation. For instance, an MD simulation could model a this compound molecule in an aqueous solution. The simulation would track the interactions of water molecules with different parts of the impurity, identifying sites where water molecules preferentially accumulate. This information can suggest which parts of the molecule are most exposed and susceptible to hydrolysis, complementing the predictions from DFT. Such simulations are crucial for understanding how formulation components might influence the stability of an impurity. nih.gov

Investigation of Intermolecular Interactions within Solid Matrices containing Droperidol and Impurities

In a solid dosage form, impurities like this compound are often incorporated into the crystal lattice of the parent API, Droperidol, forming what is known as a solid solution. rsc.orgresearchgate.netresearchgate.net The presence of these impurities can significantly alter the physicochemical properties of the drug product. MD simulations are a powerful tool for investigating the intermolecular interactions within these solid matrices at an atomic level. dovepress.comnih.gov

By constructing a simulation box containing multiple Droperidol molecules and introducing this compound as an impurity, researchers can study several key aspects:

Miscibility and Lattice Disruption: Simulations can predict the extent to which the impurity can be incorporated into the Droperidol crystal lattice and how its presence disrupts the crystal packing.

Interaction Energies: The strength and type of intermolecular forces (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) between the impurity and the API can be calculated. Strong, favorable interactions might stabilize the impurity within the lattice, while unfavorable interactions could lead to phase separation over time.

Molecular Mobility: MD can assess the mobility of the impurity molecules within the solid matrix. Higher mobility could be a precursor to crystallization of the impurity or degradation of the API.

These simulations provide molecular-level insights that help rationalize experimental observations, such as changes in melting point, dissolution rate, and physical stability of the drug product due to the presence of impurities. rsc.orgresearchgate.net

In Silico Tools for Early Prediction and Identification of Pharmaceutical Impurities

The early identification of potential impurities and degradation products is a major goal in pharmaceutical development. ijpsonline.com A variety of in silico tools have been developed to predict the degradation pathways of drug molecules under various stress conditions, such as exposure to acid, base, light, heat, and oxidizing agents. nih.govresearchgate.netspringernature.com

These predictive software platforms, such as Zeneth, utilize a knowledge base of known chemical degradation reactions. nih.govresearchgate.net A user can input the structure of a parent drug, like Droperidol, and the software will apply a set of expert-defined reaction rules to predict likely degradation products. researchgate.netspringernature.com This process can predict the formation of impurities like this compound through oxidative pathways affecting the tetrahydropyridine ring.

Furthermore, in silico tools are crucial for meeting regulatory requirements, such as those outlined in the ICH M7 guideline, which addresses the assessment and control of mutagenic impurities. ijpsonline.com Once a potential impurity is identified, computational tools can be used to predict its toxicological profile, including mutagenicity and carcinogenicity. ijpsonline.com This allows for a preliminary risk assessment before the impurity is synthesized or isolated, saving significant time and resources. These predictive models help prioritize which impurities require rigorous analytical monitoring and toxicological testing. nih.govmdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of Droperidol Degradants in relation to the parent compound (focused on structural features and chemical reactivity relevant to impurity status)

The chemical structure of this compound, formally named 4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-1-[4-(4-fluorophenyl)-4-oxobutyl]pyridinium Bromide, reveals a key difference from the parent compound, Droperidol. smolecule.comgpatindia.com This alteration lies in the tetrahydropyridine ring system. In Droperidol, this is a 1,2,3,6-tetrahydropyridine (B147620) ring. The formation of this compound involves the introduction of an additional double bond within this ring, leading to a pyridinium salt. This transformation from a tertiary amine in Droperidol to a quaternary ammonium (B1175870) compound in the degradant has significant implications for its chemical reactivity and physicochemical properties.

The presence of the positively charged pyridinium ring in this compound increases its polarity compared to Droperidol. This change would be expected to alter its solubility and chromatographic behavior, which are important considerations for its detection and quantification as an impurity in Droperidol formulations. nih.gov Forced degradation studies of Droperidol have been conducted to understand its stability and identify potential degradation products under various stress conditions, such as acid and base hydrolysis, oxidation, and photolysis. nih.govresearchgate.net While specific computational studies on this compound are not widely available in published literature, quantum chemical calculations on the parent butyrophenone (B1668137) structure provide insights into the reactivity of the molecule. nih.gov

The formation of this degradant highlights the susceptibility of the tetrahydropyridine ring in Droperidol to oxidation or other degradation pathways. The resulting pyridinium salt structure in this compound introduces a site of potential interaction with nucleophiles, which could influence its subsequent reactivity and potential to interact with other molecules.

The SAR of butyrophenones like Droperidol is well-established, with the tertiary amine of the piperidine (B6355638) ring playing a crucial role in its pharmacological activity. gpatindia.com The quaternization of this nitrogen to form the pyridinium salt in this compound would drastically alter its interaction with dopamine (B1211576) D2 receptors, the primary target of Droperidol. patsnap.comnih.gov This structural change is a critical factor in its classification as an impurity, as it is unlikely to retain the therapeutic activity of the parent compound and may introduce new, uncharacterized biological effects.

The table below provides a comparison of the key structural and chemical features of Droperidol and its degradant, this compound.

| Feature | Droperidol | This compound |

| Chemical Name | 1-(1-(4-(4-fluorophenyl)-4-oxobutyl)-1,2,3,6-tetrahydropyridin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | 4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-1-[4-(4-fluorophenyl)-4-oxobutyl]pyridinium Bromide |

| CAS Number | 548-73-2 pharmaffiliates.com | 60373-77-5 pharmaffiliates.com |

| Molecular Formula | C22H22FN3O2 pharmaffiliates.com | C22H19BrFN3O2 pharmaffiliates.com |

| Key Structural Difference | Contains a 1,2,3,6-tetrahydropyridine ring (tertiary amine) | Contains a pyridinium ring (quaternary ammonium salt) |

| Predicted Reactivity | Susceptible to oxidation at the tetrahydropyridine ring | Increased polarity, potential for nucleophilic attack at the pyridinium ring |

It is important to note that other impurities of Droperidol have also been identified, such as Droperidol EP Impurity A, which is 1-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one. This impurity lacks the entire butyrophenone side chain, highlighting another potential degradation pathway. The systematic study of these and other degradants is essential for ensuring the quality and safety of Droperidol drug products.

Regulatory Science and Quality Control Implications of 1,2,3,6 Tetra Dehydro Droperidol

Compliance with International Conference on Harmonisation (ICH) Guidelines on Impurities in New Drug Products and Substances

The International Conference on Harmonisation (ICH) provides a framework of guidelines that are globally recognized for the registration of pharmaceuticals for human use. The control of impurities in new drug substances and new drug products is specifically addressed in the ICH Q3A and Q3B guidelines, respectively. These guidelines establish a scientific and risk-based approach to the control of impurities.

1,2,3,6-Tetra-dehydro Droperidol (B1670952), as a known impurity of Droperidol, falls under the purview of these ICH guidelines. veeprho.compharmaffiliates.com The guidelines set thresholds for reporting, identification, and qualification of impurities.

Reporting Threshold: This is the level above which an impurity must be reported in a registration application.

Identification Threshold: This is the level above which the structure of an impurity must be determined.

Qualification Threshold: This is the level above which the biological safety of an impurity must be established.

The specific thresholds are determined by the maximum daily dose of the drug. For Droperidol, the maximum recommended initial dose is 2.5 mg. According to ICH Q3B, for a maximum daily dose of less than or equal to 10 mg, the reporting threshold is 0.5%, the identification threshold is 0.5%, and the qualification threshold is 1.0% or 50 µg Total Daily Intake (TDI), whichever is lower. However, for parenteral products with a maximum daily dose of up to 2 mg, the identification and qualification thresholds are set at 0.2%.

The European Pharmacopoeia (EP) lists several specified impurities for Droperidol, including Impurity C. scribd.com The presence of 1,2,3,6-Tetra-dehydro Droperidol as a specified impurity in the pharmacopoeia underscores its regulatory significance and the necessity for its stringent control. scribd.com

Role of this compound in Analytical Method Development and Validation for Quality Control of Droperidol Formulations

The availability of well-characterized reference standards for impurities is fundamental for the development and validation of analytical methods used in quality control. synzeal.com this compound is available as a reference standard from various suppliers, often designated as Droperidol EP Impurity C. pharmaffiliates.comsynzeal.com

This reference standard plays a crucial role in several aspects of analytical method development and validation:

Specificity/Selectivity: The reference standard is used to confirm that the analytical method can accurately and selectively quantify Droperidol in the presence of its impurities, including this compound. This is often demonstrated through resolution studies in chromatographic methods like High-Performance Liquid Chromatography (HPLC).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The reference standard is used to determine the lowest concentration of the impurity that can be reliably detected and quantified by the analytical method. This is essential for monitoring the impurity at levels compliant with regulatory requirements.

Accuracy and Precision: The reference standard is used to assess the accuracy (closeness to the true value) and precision (reproducibility) of the analytical method for quantifying the impurity.

Forced Degradation Studies: In forced degradation studies, a drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The reference standard for this compound helps in the identification and tracking of this specific degradant during such studies. researchgate.netnih.gov

A common analytical technique for the analysis of Droperidol and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. researchgate.net The development of a stability-indicating HPLC method is crucial to separate Droperidol from its degradation products, including this compound, ensuring accurate quantification of both the active pharmaceutical ingredient (API) and its impurities. researchgate.net

Establishment of Impurity Specifications and Control Strategies for this compound

The establishment of specifications for impurities in the final drug product is a critical aspect of quality control. These specifications define the acceptable limits for each impurity and are based on a combination of factors, including pharmacopoeial requirements, batch data from the manufacturing process, and the qualification threshold of the impurity.

For this compound, the European Pharmacopoeia monograph for Droperidol specifies limits for related substances. scribd.com While the exact limit for Impurity C is not publicly available in all contexts, the monograph outlines a liquid chromatography method for the determination of related substances and sets acceptance criteria for specified and unspecified impurities. scribd.com For example, the limit for any specified impurity is often in the range of 0.10% to 0.2%.

A comprehensive control strategy for this compound involves a multi-faceted approach:

Control of Starting Materials: Ensuring the quality of starting materials and intermediates used in the synthesis of Droperidol is a crucial first step in minimizing the formation of process-related impurities.

In-Process Controls: Monitoring the manufacturing process at critical steps can help to identify and control the formation of impurities.

Drug Substance Specification: The specification for the Droperidol drug substance will include a limit for this compound.

Drug Product Specification: The final product specification will also include a limit for this impurity, which may be the same as or different from the drug substance specification, depending on whether the impurity is also a degradation product.

Stability Studies: Stability testing of the drug product under various storage conditions is performed to monitor the levels of degradation products, including this compound, over the shelf life of the product.

Manufacturing Process Control to Mitigate this compound Formation

The formation of this compound can occur during the synthesis of Droperidol or as a degradation product. Therefore, controlling the manufacturing process is paramount to mitigate its presence in the final product.

While specific proprietary details of Droperidol manufacturing processes are not publicly available, general principles of process control to minimize impurity formation can be applied:

Optimization of Reaction Conditions: Parameters such as temperature, pressure, reaction time, and the stoichiometry of reactants can be optimized to favor the formation of the desired product and minimize the generation of by-products, including the precursor to or this compound itself.

Purification Techniques: Effective purification methods, such as crystallization, chromatography, or extraction, are employed to remove impurities from the drug substance. The efficiency of these steps in removing this compound would be a critical aspect of process development.

Control of Storage and Handling Conditions: As a potential degradation product, controlling the storage conditions of both the drug substance and the drug product is essential. This includes protection from light, heat, and humidity, as indicated by forced degradation studies. veeprho.com

Future Research Directions and Unanswered Questions

Development of Advanced Spectroscopic Techniques for Trace Impurity Detection

The accurate detection and quantification of trace-level impurities like 1,2,3,6-Tetra-dehydro Droperidol (B1670952) in the active pharmaceutical ingredient (API) Droperidol is paramount. While standard chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are foundational, future research should focus on the development and application of more sensitive and specific spectroscopic techniques. ijpsjournal.compharmafocusasia.com

Modern analytical approaches can significantly enhance the ability to profile impurities in pharmaceutical products. biomedres.us Advanced hyphenated techniques, which combine the separation power of chromatography with the detailed structural information from spectroscopy, are particularly promising. ijpsjournal.com

Key Research Areas:

Enhanced Sensitivity with LC-MS/MS: The use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can offer superior sensitivity and selectivity for identifying and quantifying 1,2,3,6-Tetra-dehydro Droperidol, even at very low concentrations. ijpsjournal.combiomedres.us This is crucial for adhering to stringent regulatory limits on impurities.

Structural Elucidation with High-Resolution Mass Spectrometry (HRMS) and NMR: Future studies should employ HRMS to obtain precise mass measurements, aiding in the confirmation of the elemental composition of unknown degradation products related to this compound. contractpharma.com Capillary Nuclear Magnetic Resonance (NMR) spectroscopy could be invaluable for the structural elucidation of minute quantities of isolated impurities, a process that has traditionally been challenging due to sample size requirements. contractpharma.com

Real-time Monitoring: The integration of advanced spectroscopic methods into process analytical technology (PAT) frameworks would allow for the real-time monitoring of impurity formation during the manufacturing process. This would enable dynamic adjustments to control and minimize the presence of this compound. ijpsjournal.com

Interactive Table: Advanced Spectroscopic Techniques for Impurity Profiling

| Technique | Principle | Application in Impurity Detection | Potential for this compound |

| HPLC | Separates components based on their affinity for a stationary and mobile phase. biomedres.us | Foundational for separating impurities from the main drug compound. ijpsjournal.com | Initial separation from Droperidol and other related substances. |

| GC-MS | Combines gas chromatography for separation with mass spectrometry for identification. biomedres.us | Effective for volatile and semi-volatile impurities. drug-dev.com | Analysis of potential volatile precursors or degradation products. |

| LC-MS | Integrates liquid chromatography with mass spectrometry for high-sensitivity detection and identification. biomedres.us | Widely used for characterizing drug impurities, including degradation products and residual solvents. ijpsjournal.combiomedres.us | Precise quantification and identification at trace levels. |

| LC-NMR | Couples liquid chromatography with NMR spectroscopy for direct structural analysis of separated compounds. ijpsjournal.com | Provides detailed structural information without the need for prior isolation. ijpsjournal.com | Unambiguous structure confirmation of the impurity and related novel degradants. |

| FTIR | Measures the absorption of infrared radiation by the sample, providing information about its functional groups. drug-dev.com | Used in conjunction with thermogravimetric analysis (TGA) to identify evolved gases during degradation. drug-dev.com | Characterizing the functional groups and monitoring solid-state stability. |

In-depth Computational Studies on Degradation Kinetics and Predictive Modeling

Understanding the degradation pathways and the rate at which this compound forms is crucial for predicting the shelf-life and ensuring the stability of Droperidol formulations. researchgate.net In-depth computational studies offer a powerful tool to model and predict chemical degradation. acs.org3ds.com

Future research should leverage computational chemistry to build robust models of degradation kinetics. These in silico approaches can significantly reduce the time and resources required for extensive experimental stability studies. springernature.com

Key Research Areas:

Degradation Pathway Prediction: Software programs like Zeneth and DELPHI utilize knowledge-based systems to predict potential degradation pathways for organic molecules under various stress conditions (e.g., hydrolysis, oxidation). acs.orgresearchgate.net Applying these tools to this compound and its parent compound, Droperidol, could help identify potential degradants that need to be monitored.

Quantum Mechanical Calculations: Techniques such as Density Functional Theory (DFT) can be used to calculate the energetic barriers for different degradation reactions. 3ds.com This allows for a mechanistic understanding of the degradation process and helps to identify the most likely pathways. For instance, calculating bond dissociation energies can predict the propensity for autoxidation. 3ds.com

Kinetic Modeling: By combining experimental data from forced degradation studies with computational models, it is possible to develop kinetic models that can predict the rate of formation of this compound under different storage conditions (temperature, humidity). researchgate.netnih.gov This is essential for establishing appropriate storage conditions and shelf life for the drug product. researchgate.net

Investigation of Impurity-Excipient Interactions and their Impact on Degradation

Pharmaceutical formulations are complex mixtures of an active ingredient and various excipients. Interactions between impurities and excipients can significantly impact the stability of a drug product. nih.govnih.gov Reactive impurities present in excipients, such as aldehydes, peroxides, and trace metals, can accelerate the degradation of the API or lead to the formation of new adducts. nih.govslideshare.netscirp.org

A critical area of future research is the investigation of how common pharmaceutical excipients interact with this compound and influence its formation or subsequent degradation.

Key Research Areas:

Compatibility Studies: Systematic drug-excipient compatibility studies are needed to identify potential interactions. semanticscholar.org These studies should not only focus on the API but also on key impurities like this compound.

Role of Microenvironment: The microenvironmental pH and the presence of water within a solid dosage form can play a significant role in degradation reactions. nih.gov Research should explore how different excipients influence these factors and, consequently, the stability profile of Droperidol and the formation of its impurities.

Identification of Reactive Impurities in Excipients: A thorough characterization of excipient lots to identify and quantify reactive impurities is essential. nih.gov This would help in selecting appropriate grades and suppliers of excipients to ensure the robustness of the final drug product. scirp.org

Exploration of Green Chemistry Principles in Impurity Mitigation Strategies

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint and enhance the sustainability of its processes. instituteofsustainabilitystudies.comsyrris.com These principles offer a framework for designing chemical syntheses and processes that reduce or eliminate the use and generation of hazardous substances. jddhs.com

Future research should focus on applying green chemistry principles to the synthesis of Droperidol to mitigate the formation of impurities like this compound from the outset.

Key Research Areas:

Atom Economy and Waste Prevention: The synthesis of Droperidol should be re-evaluated to improve atom economy, thereby maximizing the incorporation of all materials used in the process into the final product and preventing waste. instituteofsustainabilitystudies.com

Use of Safer Solvents and Reagents: A key principle of green chemistry is the use of safer solvents and auxiliaries. instituteofsustainabilitystudies.comjddhs.com Research into alternative, less hazardous solvents and reagents for the synthesis of Droperidol could lead to a reduction in impurity formation.

Catalysis and Energy Efficiency: The development of more efficient catalytic processes can reduce the energy requirements and the number of steps in a synthesis, which can, in turn, lead to a cleaner product with fewer impurities. syrris.compfizer.com

By focusing on these future research directions, the scientific community can address the unanswered questions surrounding this compound. This will ultimately contribute to the development of higher quality, safer, and more sustainable pharmaceutical products.

Q & A

Basic: What experimental models are appropriate for studying Droperidol's dopamine D2 receptor (D2DR) antagonism?

Answer:

To evaluate D2DR antagonism, use in vitro receptor binding assays with radiolabeled ligands (e.g., [³H]-spiperone) in striatal membrane preparations. Measure competitive displacement curves to calculate binding affinity (Ki) . For functional studies, employ isolated animal ventricular myocytes to assess Droperidol’s dual effects on action potential duration (APD): low concentrations prolong APD via hERG channel inhibition, while higher concentrations shorten APD by blocking L-type Ca²⁺ channels (ICaL) . These models align with Droperidol’s role in modulating cardiac and neuropsychiatric pathways.

Basic: How can researchers assess Droperidol's impact on cardiac ion channels?

Answer:

Use patch-clamp electrophysiology on transfected HEK-293 cells expressing hERG (KCNH2) or KCNQ1/KCNE1 channels. Apply voltage protocols to measure current inhibition (e.g., tail current amplitude reduction) and calculate IC₅₀ values . For APD studies, simulate cardiac action potentials using the Luo-Rudy dynamic model, incorporating Droperidol’s dual effects on IKr (50% block) and ICaL inhibition . Validate findings in ex vivo models like rabbit Purkinje fibers, where Droperidol increases APD at low doses (1–10 µM) .

Advanced: What methodological approaches resolve contradictions in Droperidol's cardiovascular effects?

Answer:

Contradictions (e.g., APD prolongation vs. shortening) arise from dose-dependent dual mechanisms. Conduct concentration-response studies in ventricular myocytes, combining fluorescence Ca²⁺ imaging (e.g., Fura-2) and AP recordings. At ≤1 µM, Droperidol reduces intracellular Ca²⁺ transients and myofilament sensitivity, while ≥10 µM blocks hERG channels, prolonging QT intervals . Cross-validate with clinical meta-analyses of RCTs comparing Droperidol to haloperidol, focusing on arrhythmia incidence (e.g., RR 0.34 for QT prolongation vs. placebo) .

Basic: How to determine Droperidol's purity and stability in preclinical formulations?

Answer:

Apply HPLC-UV with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to quantify purity (≥98% per JP XIV standards) . For stability, conduct accelerated degradation studies under heat (40–60°C) and humidity (75% RH), monitoring degradation products via LC-MS. Droperidol’s low aqueous solubility (76 mg/mL in DMSO) necessitates solubility enhancement strategies for in vivo studies, such as cyclodextrin complexation .

Advanced: How does Droperidol’s solvate formation influence its bioavailability?

Answer:

Characterize solvates using single-crystal X-ray diffraction and thermal gravimetric analysis (TGA). Droperidol forms 11 solvates, including nonstoichiometric hydrates, due to inefficient molecular packing . For bioavailability studies, compare dissolution rates of anhydrous vs. solvated forms in simulated gastric fluid (pH 1.2). Hydrates may exhibit delayed absorption due to lattice stabilization, requiring formulation adjustments like micronization .

Advanced: What experimental designs evaluate Droperidol’s antiplatelet effects?

Answer:

Use platelet-rich plasma (PRP) aggregation assays with collagen (2 µg/mL) or ADP (10 µM) as agonists. Droperidol (10–100 µM) attenuates collagen-induced aggregation by 30–50% in porcine models, likely via 5-HT₂A receptor antagonism and Ca²⁺ mobilization inhibition . Validate in vivo using canine coronary thrombosis models, where high-dose Droperidol (1 mg/kg IV) reduces thrombus formation by 60% .

Basic: How to design pharmacokinetic (PK) studies for Droperidol in humans?

Answer:

Administer radiolabeled Droperidol (³H or ¹⁴C) intramuscularly (5 mg) or intravenously (2.5 mg) to healthy volunteers. Collect plasma, urine, and feces for 96 hours. Use HPLC-MS/MS to quantify intact Droperidol and metabolites (e.g., reduced urinary excretion: <1% unchanged drug vs. 75% total radioactivity) . Calculate terminal half-life (t₁/2β = 2–3 hours) and bioavailability (IM: ~85%) using non-compartmental analysis .

Advanced: How to assess Droperidol’s neurocardiac safety in comorbid populations?

Answer:

Incorporate Langendorff-perfused heart models with chronic kidney disease (CKD) induction (e.g., 5/6 nephrectomy in rats). Measure QT intervals and torsades de pointes (TdP) incidence under Droperidol (0.1–1 mg/kg). For clinical correlation, analyze ECG data from geriatric or CKD patients, adjusting for QTc-prolonging comorbidities . Combine with population PK modeling to predict dose adjustments for renal impairment .

Advanced: What methodologies elucidate Droperidol’s pharmacodynamic interactions with opioids?

Answer:

Use isobolographic analysis in rodent pain models (e.g., tail-flick test) to evaluate synergy with fentanyl. Droperidol (0.05 mg/kg) enhances fentanyl’s antinociceptive ED₅₀ by 3-fold via σ-receptor modulation . For mechanistic studies, perform calcium imaging in dorsal root ganglia neurons to assess Droperidol’s inhibition of µ-opioid receptor internalization .

Basic: How to validate Droperidol’s α-adrenoceptor antagonism in vascular models?

Answer:

Use isolated canine saphenous vein strips pre-treated with phenoxybenzamine (α-blocker) and cocaine (uptake inhibitor). Apply electrical field stimulation (EFS) to measure [³H]-norepinephrine ([³H]-NE) efflux. Droperidol (3.9 µM) increases [³H]-NE efflux by 40%, confirming postsynaptic α-adrenoceptor blockade . Cross-verify with rat aortic ring assays, where Droperidol shifts NE dose-response curves rightward .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.